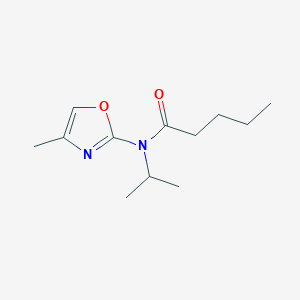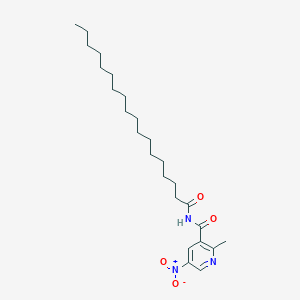![molecular formula C7H10O2 B14615703 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one CAS No. 59664-81-2](/img/structure/B14615703.png)
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-oxabicyclo[320]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one typically involves stereoselective methods. One common approach is the desymmetrization of a precursor molecule to form the desired bicyclic structure . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and catalytic processes used in laboratory settings can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one involves its interaction with molecular targets through its functional groups. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxabicyclo[3.2.0]heptan-2-one: A similar compound without the methyl group, used in similar applications.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with a different ring structure, also used in chemical synthesis.
Uniqueness
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on chemical and biological properties.
Propriétés
Numéro CAS |
59664-81-2 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
5-methyl-3-oxabicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7-3-2-5(7)6(8)9-4-7/h5H,2-4H2,1H3 |
Clé InChI |
FGOAKAXMFGWFIX-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC1C(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)

![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)

![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)





